2-Bromo-1-(pyren-1-yl)ethanone
Overview
Description
2-Bromo-1-(pyren-1-yl)ethanone is a chemical compound with the molecular formula C18H11BrO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. The reaction typically involves the following steps:
- Dissolve 1-acetylpyrene in an appropriate solvent such as dichloromethane.
- Add cupric bromide to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to ensure the purity and yield of the product through efficient purification techniques.
Chemical Reactions Analysis
2-Bromo-1-(pyren-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrene derivatives
- Oxidized products like pyrene ketones or carboxylic acids
- Reduced products like pyrene alcohols
Scientific Research Applications
2-Bromo-1-(pyren-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical ionization mass spectroscopy for identifying sodium salts in reaction mixtures.
Biology: Acts as a fluorescence detector in clinical studies, aiding in the detection of various biological molecules.
Medicine: Potential use in developing fluorescent markers for imaging and diagnostic purposes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific fluorescent properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyren-1-yl)ethanone primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various analytical techniques, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
2-Bromo-1-(pyren-1-yl)ethanone can be compared with other similar compounds such as:
- 1-(Bromoacetyl)pyrene
- 2-Bromo-1-(pyren-2-yl)ethanone
- 2-Bromo-1-(3-thienyl)ethanone
Uniqueness:
- Fluorescent Properties: this compound exhibits unique fluorescent properties that make it highly valuable in analytical and diagnostic applications.
- Chemical Reactivity: The presence of the bromine atom allows for various substitution reactions, enabling the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
2-bromo-1-pyren-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDEGFCOPIKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230358 | |
Record name | 1-Bromoacetylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80480-15-5 | |
Record name | 1-Bromoacetylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromoacetylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromoacetyl)pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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